(3-Bromo-1H-pyrazol-1-yl)methanol
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Overview
Description
(3-Bromo-1H-pyrazol-1-yl)methanol is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the third position and a hydroxymethyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-1H-pyrazol-1-yl)methanol typically involves the bromination of 1-(hydroxymethyl)pyrazole. One common method includes the reaction of 1-(hydroxymethyl)pyrazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the third position of the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-1H-pyrazol-1-yl)methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to modify the pyrazole ring or the substituents.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
- Substitution reactions yield derivatives such as 3-azido-1-(hydroxymethyl)pyrazole.
- Oxidation reactions produce compounds like 3-bromo-1-formylpyrazole.
- Reduction reactions can lead to the formation of 3-bromo-1-(methyl)pyrazole .
Scientific Research Applications
(3-Bromo-1H-pyrazol-1-yl)methanol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of (3-Bromo-1H-pyrazol-1-yl)methanol involves its interaction with biological targets such as enzymes and receptors. The bromine atom and hydroxymethyl group contribute to the compound’s binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, thereby modulating the enzyme’s function .
Comparison with Similar Compounds
3-Bromo-1-methylpyrazole: Similar structure but with a methyl group instead of a hydroxymethyl group.
3-Bromopyrazole: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
1-(Hydroxymethyl)pyrazole: Lacks the bromine atom, affecting its reactivity and applications.
Uniqueness: (3-Bromo-1H-pyrazol-1-yl)methanol is unique due to the presence of both the bromine atom and the hydroxymethyl group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for selective modifications and interactions in chemical and biological systems .
Properties
IUPAC Name |
(3-bromopyrazol-1-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O/c5-4-1-2-7(3-8)6-4/h1-2,8H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYLNQAACHKFFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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